methyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate
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Overview
Description
Methyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate is a heterocyclic compound that contains both a thieno and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Methyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate involves its interaction with various molecular targets. These interactions can inhibit or activate specific pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thieno and pyrimidine rings but exhibit similar biological activities.
Uniqueness
Methyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
679394-21-9 |
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Molecular Formula |
C9H8N2O2S2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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